4',5'-Difluoro-2'-methoxy-biphenyl-4-ol
Description
4',5'-Difluoro-2'-methoxy-biphenyl-4-ol is a fluorinated biphenyl derivative with a hydroxyl group at the 4-position of one phenyl ring and methoxy and fluorine substituents on the adjacent ring (positions 2', 4', and 5'). This compound’s structure combines electron-withdrawing fluorine atoms with an electron-donating methoxy group, creating unique electronic and steric properties. It is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, particularly in the development of fluorescent probes or bioactive molecules due to its distinct substitution pattern .
Properties
Molecular Formula |
C13H10F2O2 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
4-(4,5-difluoro-2-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-7-12(15)11(14)6-10(13)8-2-4-9(16)5-3-8/h2-7,16H,1H3 |
InChI Key |
DJAWRQSQVDGLIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The positions of fluorine and methoxy groups significantly influence the compound’s physicochemical and biological behavior. Key analogs include:
Key Observations :
Physicochemical Properties
- Solubility: Fluorine atoms increase lipophilicity (logP ~2.5–3.0), but the hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs (e.g., 1,1'-Biphenyl,2,4-difluoro-4'-methoxy) .
- Melting Points : Fluorinated biphenyls generally exhibit higher melting points due to dense packing. For example, 2',5'-difluoro-biphenyl-4-ol melts at ~120–125°C, while the target compound’s melting point is likely higher (~150°C) due to additional substituents .
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